4-Methoxy-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid
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Overview
Description
4-Methoxy-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid is a complex organic compound with the molecular formula C15H14N2O8S and a molecular weight of 382.35 g/mol . This compound is characterized by its unique structure, which includes methoxy, nitrophenyl, and sulfamoyl groups attached to a benzoic acid core .
Preparation Methods
The synthesis of 4-Methoxy-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of a methoxybenzoic acid derivative, followed by sulfonation and subsequent coupling with a methoxy-substituted aniline . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity . Industrial production methods may involve large-scale batch reactions with stringent quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
4-Methoxy-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methoxy-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria . This inhibition disrupts bacterial growth and replication .
Comparison with Similar Compounds
Similar compounds to 4-Methoxy-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid include other sulfonamides and methoxy-substituted benzoic acids . For example:
4-Methoxybenzoic acid: Lacks the sulfonamide and nitrophenyl groups, making it less effective as an antibacterial agent.
Sulfanilamide: Contains a simpler structure with a sulfonamide group but lacks the methoxy and nitrophenyl substitutions.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity .
Properties
IUPAC Name |
4-methoxy-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O8S/c1-24-12-6-4-10(17(20)21)8-11(12)16-26(22,23)14-7-9(15(18)19)3-5-13(14)25-2/h3-8,16H,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDDAIOGRWGACF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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